1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Description

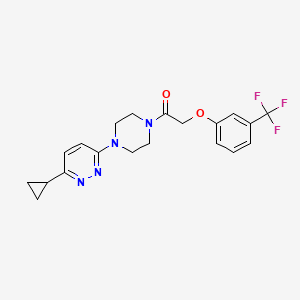

The compound 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone (CAS: 2034314-51-5) is a piperazine derivative featuring a cyclopropylpyridazine moiety and a phenoxy group substituted with a trifluoromethyl (-CF₃) group. Its molecular formula is C₂₀H₂₁F₃N₄O₂, with a molecular weight of 406.4 . The structure combines a pyridazine ring (with a cyclopropyl substituent), a piperazine linker, and a phenoxy-ethanone group, which may confer unique physicochemical and pharmacological properties. Notably, the trifluoromethyl group enhances metabolic stability and lipophilicity, a common strategy in drug design .

Properties

IUPAC Name |

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O2/c21-20(22,23)15-2-1-3-16(12-15)29-13-19(28)27-10-8-26(9-11-27)18-7-6-17(24-25-18)14-4-5-14/h1-3,6-7,12,14H,4-5,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUBCYCBJWDXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine and Trifluoromethyl Groups

1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29)

- Molecular Formula : C₁₃H₁₄F₃N₂O

- Molecular Weight : 260.26

- Key Features: Lacks the pyridazine and cyclopropyl groups but retains the trifluoromethylphenyl and ethanone moieties.

- Significance : Piperazine-trifluoromethylphenyl derivatives like MK29 are often explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier .

UDO (Pyridine-Based CYP51 Inhibitor)

- Structure: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.

- Activity: Inhibits the CYP51 enzyme in Trypanosoma cruzi, demonstrating efficacy comparable to posaconazole .

- Comparison : Unlike the target compound, UDO incorporates a pyridine ring and a chlorophenyl group, highlighting the role of heterocyclic variations in biological activity.

Analogs with Phenoxy/Ethanone Linkers

QD11 (Histamine H3 Receptor Ligand)

- Molecular Formula : C₂₂H₂₆N₂O₃·C₂H₂O₄

- Molecular Weight : 366.46

- Key Features: Contains a benzoylphenoxypropyl chain linked to piperazine.

CAS 2034370-40-4

- Structure: 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone.

- Molecular Weight : 390.4 (vs. 406.4 for the target compound).

Analogs with Cyclopropylpyridazine Moieties

Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone (CAS 2097922-99-9)

Comparative Data Table

Key Findings and Implications

Structural Impact on Activity: The cyclopropylpyridazine moiety (as in the target compound and CAS 2097922-99-9) may enhance target binding through rigid conformational control. Trifluoromethyl groups improve metabolic stability across analogs (e.g., MK29, UDO) . Phenoxy vs.

Synthetic Feasibility :

- Piperazine derivatives in show high yields (85–88%), suggesting efficient synthetic routes for similar compounds . However, the target compound’s synthesis details remain unspecified.

Pharmacological Potential: Analogs like UDO (CYP51 inhibition) and QD11 (H3 receptor modulation) highlight the therapeutic versatility of piperazine-based scaffolds . The target compound’s biological profile warrants further investigation, particularly in infectious or CNS diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.